2-(2-(Difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(2-(Difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative with a difluoromethoxy group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step process starting from commercially available precursors. One common method involves the reaction of 2-(difluoromethoxy)phenylboronic acid with a suitable reagent to introduce the tetramethyl groups. The reaction conditions typically require the use of a strong base, such as sodium hydride, and a solvent like dimethyl sulfoxide (DMSO) under an inert atmosphere.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to ensure consistent quality and yield. The process would be optimized to minimize by-products and maximize efficiency, often employing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 2-(2-(Difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The difluoromethoxy group can be reduced to form difluoromethanol derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions often use strong acids like sulfuric acid (H2SO4) or halogenating agents like bromine (Br2).
Major Products Formed:
Boronic Esters: Formed through the oxidation of the boronic acid group.
Difluoromethanol Derivatives: Resulting from the reduction of the difluoromethoxy group.
Nitro or Halogenated Compounds: Produced from electrophilic substitution reactions on the phenyl ring.
Scientific Research Applications
Chemistry: In organic synthesis, this compound is used as a building block for the construction of complex molecules. Its boronic acid functionality makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its unique structure allows for the design of molecules that can interact with specific biological targets.
Medicine: In medicinal chemistry, 2-(2-(Difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is explored for its therapeutic potential. It may serve as a precursor for the development of new drugs targeting various diseases, including cancer and inflammatory disorders.
Industry: The compound's properties make it suitable for use in materials science, particularly in the development of advanced polymers and coatings. Its ability to form stable complexes with metals can be leveraged to create new materials with enhanced properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group acts as a nucleophile, facilitating the formation of carbon-carbon bonds. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity.
Molecular Targets and Pathways:
Suzuki-Miyaura Cross-Coupling: Targets the palladium catalyst and organic halides.
Enzyme Inhibition: May target specific enzymes involved in disease pathways.
Receptor Binding: Can interact with receptors involved in cellular signaling.
Comparison with Similar Compounds
Boronic Acids: Similar compounds include phenylboronic acid and its derivatives.
Difluoromethoxy Compounds: Other compounds with difluoromethoxy groups, such as difluoromethoxyaniline.
Uniqueness: 2-(2-(Difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of the boronic acid group and the difluoromethoxy group. This combination provides distinct chemical properties that are not found in other similar compounds, making it valuable for specific applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
2-[2-(difluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BF2O3/c1-12(2)13(3,4)19-14(18-12)9-7-5-6-8-10(9)17-11(15)16/h5-8,11H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBYFIJKYIKOEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BF2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681915 | |
Record name | 2-[2-(Difluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
960067-33-8 | |
Record name | 2-[2-(Difluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[2-(difluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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